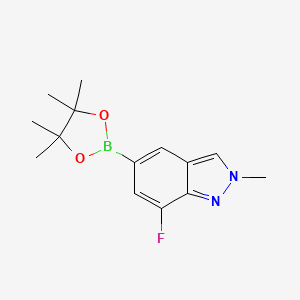

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole: is a chemical compound that belongs to the class of boronic acid derivatives This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indazole core

Méthodes De Préparation

The synthesis of 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves multiple steps, including the formation of the indazole core and the subsequent introduction of the boronic ester group. One common method involves the following steps:

Formation of the Indazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated indazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Analyse Des Réactions Chimiques

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indazole ring.

Applications De Recherche Scientifique

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique structural properties.

Industry: The compound can be used in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indazole core can interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole include:

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of an indazole ring, which affects its chemical reactivity and applications.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar to the above compound but with a different substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its indazole core, which provides distinct chemical and biological properties compared to its pyridine-based analogs.

Activité Biologique

7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorine atom and the dioxaborolane moiety enhances its reactivity and biological profile. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C14H19BClFN2O2 with a molecular weight of approximately 312.58 g/mol. Its structure includes an indazole core with a fluorine substitution and a dioxaborolane group that contributes to its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C14H19BClFN2O2 |

| Molecular Weight | 312.58 g/mol |

| IUPAC Name | 7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole; hydrochloride |

| InChI Key | PEPCZSNEPLUTLV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways, such as GSK-3β and ROCK-1. These interactions can lead to altered phosphorylation states of proteins that are critical for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

- GSK-3β Inhibition : A study reported that compounds with similar structures demonstrated potent inhibition of GSK-3β with IC50 values as low as 8 nM . This inhibition is significant because GSK-3β is implicated in various cancers through its role in regulating cell cycle progression and apoptosis.

- Cytotoxicity Studies : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines at concentrations ranging from 0.1 to 100 µM without significantly affecting normal cell viability .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells:

- Nitric Oxide Production : The compound was found to significantly reduce nitric oxide (NO) levels at concentrations as low as 1 µM . This reduction in NO production is crucial as excessive NO is linked to neuroinflammation.

- Cytokine Modulation : It was observed that the compound could decrease interleukin (IL)-6 levels while not affecting TNF-alpha levels significantly . This selective modulation suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study investigated the efficacy of a related compound on tumor growth in xenograft models of human cancer. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study highlighted the need for further exploration into the pharmacokinetics and long-term effects of such compounds.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. Treatment with the compound resulted in improved cell viability in HT-22 neuronal cells exposed to oxidative stressors. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Propriétés

IUPAC Name |

7-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)10-6-9-8-18(5)17-12(9)11(16)7-10/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMYRSDZCZZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.